molecular formula C18H18ClF2N B8642736 4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride

4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride

Cat. No.: B8642736
M. Wt: 321.8 g/mol
InChI Key: GVPFPFKCQZHWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride is an organic compound with the molecular formula C18H17F2N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride typically involves the reaction of piperidine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bis(4-fluorophenyl)methylene)piperidine hydrobromide
  • 4-(Bis(4-fluorophenyl)methylene)piperidine

Uniqueness

4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18ClF2N

Molecular Weight

321.8 g/mol

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine;hydrochloride

InChI

InChI=1S/C18H17F2N.ClH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H

InChI Key

GVPFPFKCQZHWCW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

α,α-Bis-(4-fluorophenyl)-1-(triphenylmethyl)-4-piperidinemethanol (67 g; 0.123 mol) was dissolved in hydrochloric acid (1 l; 2 mol/l) and the solution was heated under reflux for 2 h. The solution was cooled, the precipitated solid was collected by filtration and suspended in anhydrous diethyl ether. The mixture was stirred for 1 h, filtered and the solid was crystallised from methanol/ether to give the product (28.3 g) as white crystals; m.p. 83° C.
Name
α,α-Bis-(4-fluorophenyl)-1-(triphenylmethyl)-4-piperidinemethanol
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

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